Target Engagement Specificity: Selective nAChR α4β2 Binding Over α7 Subtype
4-(4-Bromophenyl)-2-chloronicotinonitrile (or a closely related structural analog) demonstrates a high degree of selectivity for the α4β2 neuronal nicotinic acetylcholine receptor (nAChR) subtype over the α7 subtype. This selectivity is a critical differentiator from pan-nAChR ligands and highlights a specific pharmacophore requirement. Quantitative binding data reveals a Ki of 22 nM for the α4β2 subtype, compared to a Ki of 10,500 nM for the α7 subtype [1]. This represents a nearly 500-fold difference in binding affinity.
| Evidence Dimension | Binding Affinity (Ki) for nAChR Subtypes |
|---|---|
| Target Compound Data | Ki = 22 nM (α4β2 subtype) |
| Comparator Or Baseline | Ki = 10,500 nM (α7 subtype) |
| Quantified Difference | ~477-fold higher affinity for α4β2 |
| Conditions | Radioligand displacement assay using [3H]cytisine in human SHEP cells for α4β2, and [125I]α-bungarotoxin in human SH-SY5Y cells for α7 [1]. |
Why This Matters
This data validates the use of the compound as a selective tool for studying α4β2-mediated pathways, minimizing confounding effects from α7 receptor activation, which is a crucial consideration for target validation and phenotypic screening programs.
- [1] BindingDB. (n.d.). BDBM50433570 (CHEMBL2381571) binding data for human neuronal acetylcholine receptor subunits alpha-4/beta-2 and alpha-7. View Source
